The molecule contains an aniline group (attached amino group) and a pyridine ring, both common functional groups in pharmaceuticals PubChem, 3-(Pyridin-3-yl)aniline hydrochloride: . This combination could be of interest for researchers exploring novel drug candidates.
Aromatic amines with pyridine rings can be used in the development of new materials with specific properties like conductivity or heat resistance ScienceDirect, A facile synthesis of 2,6-diamino-3-(pyridin-3-yl)pyridine derivatives and their application in dye-sensitized solar cells. 3-(3-Pyridyl)aniline dihydrochloride might be a candidate for investigation in this field.
3-(3-Pyridyl)aniline dihydrochloride is a chemical compound characterized by the presence of a pyridine ring attached to an aniline moiety. Its molecular formula is CHClN, with a molecular weight of 243.13 g/mol. The compound exists as a dihydrochloride salt, indicating that it contains two hydrochloric acid molecules per molecule of the base compound. This structure allows for enhanced solubility in polar solvents, which is beneficial for various applications in organic synthesis and medicinal chemistry.
The applications of 3-(3-Pyridyl)aniline dihydrochloride span various fields:
Research indicates that 3-(3-Pyridyl)aniline dihydrochloride exhibits biological activities that may include:
Interaction studies involving 3-(3-Pyridyl)aniline dihydrochloride focus on its pharmacokinetics and pharmacodynamics:
Several compounds share structural features with 3-(3-Pyridyl)aniline dihydrochloride. Here are some notable examples:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 4-(Pyridin-2-yl)phenylmethanamine hydrochloride | 0.88 | Contains a phenyl group at a different position. |
| 3-(Pyridin-2-yl)aniline hydrochloride | 0.92 | Different substitution pattern on the pyridine. |
| 4-(Pyridin-4-yl)phenylmethanamine hydrochloride | 0.87 | Features a para substitution on the phenyl ring. |
These compounds highlight the structural diversity within pyridine-aniline derivatives while emphasizing the unique positioning of functional groups in 3-(3-Pyridyl)aniline dihydrochloride.
The chemical compound 3-(3-Pyridyl)aniline dihydrochloride exhibits several accepted nomenclature designations within the scientific literature [1] [2]. The International Union of Pure and Applied Chemistry designation for this compound is 3-(3-pyridinyl)aniline dihydrochloride, as standardized by major chemical suppliers and databases [1] [3]. This systematic nomenclature reflects the structural arrangement where a pyridine ring at the 3-position is connected to an aniline moiety, with the entire base compound existing as a dihydrochloride salt [2] [4].
Alternative nomenclature variations include the common name 3-(3-Pyridyl)aniline dihydrochloride, which is widely employed across commercial and research applications [5] [6]. The compound may also be designated as 3-pyridin-3-ylaniline;dihydrochloride in certain database systems, particularly within PubChem entries [4] [2]. The systematic Chemical Abstracts Service nomenclature presents the compound as Benzenamine, 3-(3-pyridinyl)-, hydrochloride (1:2), which explicitly indicates the stoichiometric relationship between the organic base and the hydrochloric acid components [4] [5].
| Name Type | Chemical Name | Source |
|---|---|---|
| IUPAC Name | 3-(3-pyridinyl)aniline dihydrochloride | Sigma-Aldrich [1] |
| Common Name | 3-(3-Pyridyl)aniline dihydrochloride | Multiple suppliers [5] [6] |
| Alternative IUPAC | 3-pyridin-3-ylaniline;dihydrochloride | PubChem [4] |
| Systematic Name | Benzenamine, 3-(3-pyridinyl)-, hydrochloride (1:2) | Chemical nomenclature [4] |
The primary Chemical Abstracts Service Registry Number for 3-(3-Pyridyl)aniline dihydrochloride is 1049789-92-5, which serves as the definitive identifier across most commercial and academic databases [1] [5] [7]. However, research has identified an alternative Chemical Abstracts Service Registry Number of 1235380-44-5, which appears in certain database systems and commercial listings [2] [8] [9]. This dual registration reflects variations in salt stoichiometry or crystalline forms that may have been registered separately within the Chemical Abstracts Service system [4] [3].
The Environmental Protection Agency DSSTox Substance Identifier DTXSID40611073 connects this compound to toxicological and environmental fate databases [4] [10]. European regulatory systems assign the European Community Number 858-049-6 for trade and regulatory compliance purposes [4] [9].
| Identifier Type | Identifier Value | Database/Registry |
|---|---|---|
| CAS Registry Number | 1049789-92-5 | CAS Registry [1] [5] |
| Alternative CAS | 1235380-44-5 | CAS Registry [2] [8] |
| MDL Number | MFCD11052344 | MDL [6] [3] |
| PubChem CID | 21146183 | PubChem [4] |
| InChI Key | XTQSQUBTKOMVOP-UHFFFAOYSA-N | InChI [1] [4] |
| DTXSID | DTXSID40611073 | EPA DSSTox [4] |
| EC Number | 858-049-6 | European Commission [4] |
The parent compound of 3-(3-Pyridyl)aniline dihydrochloride is 3-(Pyridin-3-yl)aniline, a neutral organic base that forms the structural foundation of the dihydrochloride salt [11] [4] [12]. This parent compound possesses the Chemical Abstracts Service Registry Number 57976-57-5 and maintains PubChem Compound Identification Number 459521 [11] [12] [13]. The molecular formula of the parent compound is C11H10N2, with a molecular weight of 170.21 grams per mole [12] [13].
The parent compound 3-(Pyridin-3-yl)aniline features a biphenyl-like structure where a pyridine ring substitutes for one benzene ring, connected at the 3-position of both aromatic systems [11] [12]. The aniline functionality provides a primary amino group that serves as the basic site for protonation during salt formation [13]. The InChI Key for the parent compound is YTJQJGKMRLQBJP-UHFFFAOYSA-N, which differs from the dihydrochloride salt due to the absence of the chloride counterions [11] [12].
The structural relationship between the parent compound and its dihydrochloride salt involves protonation of the amino nitrogen and the pyridine nitrogen, resulting in a dicationic species balanced by two chloride anions [1] [4]. This salt formation increases the molecular weight from 170.21 grams per mole in the parent compound to 243.13 grams per mole in the dihydrochloride salt [1] [2] [4]. The dihydrochloride formation significantly enhances water solubility compared to the parent compound, making it more suitable for pharmaceutical and research applications [6] [14].
| Property | Value |
|---|---|
| Parent Compound Name | 3-(Pyridin-3-yl)aniline [11] |
| Parent CAS Number | 57976-57-5 [12] |
| Parent Molecular Formula | C11H10N2 [12] [13] |
| Parent Molecular Weight | 170.21 g/mol [13] |
| Parent PubChem CID | 459521 [11] [12] |
| Parent InChI Key | YTJQJGKMRLQBJP-UHFFFAOYSA-N [11] |
3-(3-Pyridyl)aniline dihydrochloride possesses the molecular formula C₁₁H₁₂Cl₂N₂ with a molecular weight of 243.13 g/mol [1] [2] [3] [4]. The compound is identified by CAS number 1049789-92-5 and MDL number MFCD11052344 [1] [5] [6]. The base form of the molecule, prior to salt formation, has the molecular formula C₁₁H₁₀N₂ with a molecular weight of 170.21 g/mol [7].
The molecular weight analysis reveals that the dihydrochloride salt contains two additional hydrogen chloride molecules (2 × 36.46 g/mol = 72.92 g/mol) compared to the free base, indicating the dibasic nature of the parent compound. This stoichiometric relationship (1 organic base : 2 HCl molecules) reflects the presence of two basic nitrogen centers capable of protonation [4] [5].
| Property | Value |
|---|---|
| Molecular Formula (Salt) | C₁₁H₁₂Cl₂N₂ |
| Molecular Weight (Salt) | 243.13 g/mol |
| Base Molecular Formula | C₁₁H₁₀N₂ |
| Base Molecular Weight | 170.21 g/mol |
| CAS Number | 1049789-92-5 |
| MDL Number | MFCD11052344 |
The IUPAC name 3-pyridin-3-ylaniline;dihydrochloride accurately describes the structural composition, indicating an aniline moiety substituted at the meta position with a 3-pyridyl group, forming a dihydrochloride salt [1] [5] [8].
The structural configuration of 3-(3-Pyridyl)aniline dihydrochloride consists of two aromatic ring systems connected through a direct carbon-carbon bond. The pyridine ring is a six-membered heterocyclic aromatic system containing one nitrogen atom, while the aniline portion comprises a benzene ring with an amino group (-NH₂) attached at the meta position relative to the pyridyl substituent [1] [9].
The molecular geometry exhibits a planar aromatic framework with both ring systems maintaining their characteristic aromatic bond angles of approximately 120° [10] [11]. The pyridine nitrogen is sp² hybridized, contributing one electron to the π-system while maintaining a lone pair in an sp² orbital perpendicular to the ring plane [12] [11]. Similarly, the aniline nitrogen exhibits hybridization between sp² and sp³, with the lone pair partially involved in resonance with the benzene ring [13].
| Structural Component | Hybridization | Geometry | Bond Angles |
|---|---|---|---|
| Pyridine Ring | sp² | Planar | ~120° |
| Benzene Ring | sp² | Planar | ~120° |
| Pyridine Nitrogen | sp² | Trigonal planar | ~120° |
| Aniline Nitrogen | sp²-sp³ intermediate | Slightly pyramidal | ~117° |
The InChI representation InChI=1S/C11H10N2.2ClH/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10;;/h1-8H,12H2;2*1H [1] [5] and SMILES notation C1=CC(=CC(=C1)N)C2=CN=CC=C2.Cl.Cl [1] [14] provide standardized structural descriptions, confirming the connectivity pattern and the presence of two chloride counterions.
The bond characteristics in 3-(3-Pyridyl)aniline dihydrochloride reflect the aromatic nature of both ring systems and the influence of heteroatoms on electronic distribution. Aromatic C-C bonds in both the pyridine and benzene rings exhibit typical lengths of 1.39-1.40 Å with delocalized π-electron character [13]. The C-N bond in the pyridine ring measures approximately 1.33-1.34 Å, characteristic of aromatic nitrogen systems with sp² hybridization [1].
The aniline C-N bond displays a length of 1.41 Å, intermediate between single and double bond character due to partial π-bonding through resonance with the benzene ring [13]. This bond length is shorter than typical aliphatic C-N bonds (1.47 Å) but longer than the pyridine C-N bonds, indicating the extent of conjugation between the amino group and the aromatic system [13].
| Bond Type | Length (Å) | Character | Electronic Nature |
|---|---|---|---|
| C-C (aromatic) | 1.39-1.40 | Aromatic | Delocalized π-electrons |
| C-N (pyridine) | 1.33-1.34 | Aromatic | sp² hybridization |
| C-N (aniline) | 1.41 | Partial double | Resonance-stabilized |
| C-C (inter-ring) | 1.48-1.50 | Single bond | σ-bond connectivity |
Electron distribution analysis reveals that the pyridine ring contains six π-electrons in its aromatic system, with the nitrogen contributing one electron while maintaining a lone pair available for basic interactions [15] [16]. The pyridine nitrogen's lone pair resides in an sp² orbital perpendicular to the ring plane, making it available for protonation without disrupting aromaticity [12] [17].
The aniline nitrogen exhibits reduced basicity compared to aliphatic amines due to resonance delocalization of its lone pair into the benzene ring [18] [19]. This delocalization stabilizes the neutral form but reduces the electron density available for proton acceptance, resulting in a pKa of approximately 4.6 for aniline-type nitrogens [20] [21] [13].
The extended conjugation between the pyridine and aniline systems through the direct C-C bond allows for electronic communication between the rings, influencing the overall electronic properties and contributing to the compound's stability [22] [15].
The dihydrochloride salt formation significantly alters the physical and chemical properties of 3-(3-Pyridyl)aniline. Salt formation occurs through protonation of both nitrogen centers, with the pyridine nitrogen (pKa ~5.2) being more readily protonated than the aniline nitrogen (pKa ~4.6) [20] [23] [24]. This differential basicity reflects the electronic environments of the two nitrogen atoms.
The dihydrochloride stoichiometry confirms the dibasic nature of the parent molecule, with both nitrogen sites capable of accepting protons under acidic conditions [4]. The salt formation enhances water solubility dramatically compared to the free base, making it suitable for pharmaceutical and research applications where aqueous solubility is crucial [4] .
| Salt Property | Characteristic | Significance |
|---|---|---|
| Stoichiometry | 1:2 (base:HCl) | Reflects dibasic nature |
| Physical Form | White to light yellow crystals | Enhanced stability |
| Solubility | High in polar solvents | Improved bioavailability |
| Storage | Room temperature stable | Practical handling |
Hydrogen bonding patterns in the dihydrochloride salt involve N⁺-H⋯Cl⁻ interactions that stabilize the crystal lattice structure [26]. These interactions, with typical N⋯Cl distances of 2.8-3.0 Å, contribute to the mechanical stability and thermal properties of the solid form .
The crystalline structure consists of organic cations and chloride anions arranged in an ionic lattice, with the physical appearance described as white to light yellow crystals or powder [5] [27] [28]. The salt form prevents oxidation and degradation of the free base, which is susceptible to air oxidation leading to colored impurities [13].
Purity specifications for commercial samples typically range from 95-97%, with storage at room temperature under dry conditions being sufficient for long-term stability [5] [6] [27]. The LogP value of 3.71 indicates moderate lipophilicity for the compound, balancing aqueous solubility with membrane permeability characteristics [1].
Irritant